molecular formula C25H29N5O5 B298710 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

カタログ番号 B298710
分子量: 479.5 g/mol
InChIキー: BYHKXPXLTQZIGZ-DEDYPNTBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key signaling protein in B-cell receptor (BCR) signaling, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.

作用機序

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide targets the BTK pathway by binding to the BTK enzyme and preventing its activation. BTK is a key signaling protein in BCR signaling, which is critical for the survival and proliferation of B-cells. By inhibiting BTK, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide disrupts BCR signaling and induces apoptosis in B-cells.
Biochemical and Physiological Effects
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to have selective activity against B-cells, with minimal effects on other immune cell populations. In preclinical studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to induce apoptosis in CLL and NHL cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also been shown to inhibit the production of cytokines and chemokines that are involved in the recruitment and activation of immune cells.

実験室実験の利点と制限

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has several advantages as a research tool, including its high potency and selectivity for BTK, as well as its ability to induce apoptosis in B-cells. However, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in vivo. Additionally, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has not been extensively studied in non-B-cell malignancies, limiting its potential applications in other cancer types.

将来の方向性

There are several potential future directions for the development and application of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide. These include:
1. Combination therapy: 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has shown synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.
2. Biomarker identification: The identification of biomarkers that predict response to 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide could improve patient selection and treatment outcomes.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in patients with B-cell malignancies.
4. Non-B-cell malignancies: The potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide in non-B-cell malignancies should be explored, to expand its therapeutic potential.
Conclusion
2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide is a promising small molecule inhibitor that targets the BTK pathway in B-cell malignancies. Its high potency and selectivity for BTK make it a valuable research tool, and its ability to induce apoptosis in B-cells suggests potential for clinical applications. Further research is needed to fully understand the mechanisms of action and potential applications of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide.

合成法

The synthesis of 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The synthesis route involves the use of various reagents and solvents, and the process requires careful optimization to obtain high yields and purity.

科学的研究の応用

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these studies, 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has been shown to inhibit BCR signaling and induce apoptosis in B-cells, leading to the suppression of tumor growth. 2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and rituximab, suggesting potential for combination therapy.

特性

製品名

2-cyano-3-{1-[3-nitro-4-(4-morpholinyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-N-(tetrahydro-2-furanylmethyl)acrylamide

分子式

C25H29N5O5

分子量

479.5 g/mol

IUPAC名

(E)-2-cyano-3-[2,5-dimethyl-1-(4-morpholin-4-yl-3-nitrophenyl)pyrrol-3-yl]-N-(oxolan-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C25H29N5O5/c1-17-12-19(13-20(15-26)25(31)27-16-22-4-3-9-35-22)18(2)29(17)21-5-6-23(24(14-21)30(32)33)28-7-10-34-11-8-28/h5-6,12-14,22H,3-4,7-11,16H2,1-2H3,(H,27,31)/b20-13+

InChIキー

BYHKXPXLTQZIGZ-DEDYPNTBSA-N

異性体SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)/C=C(\C#N)/C(=O)NCC4CCCO4

SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

正規SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-])C)C=C(C#N)C(=O)NCC4CCCO4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。